molecular formula C9H12F3NO2 B6234724 2,2,2-trifluoro-1-{5-oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-one CAS No. 2624141-14-4

2,2,2-trifluoro-1-{5-oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-one

Cat. No.: B6234724
CAS No.: 2624141-14-4
M. Wt: 223.2
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Description

2,2,2-trifluoro-1-{5-oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl, oxa, and azaspiro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-{5-oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting a suitable diol with an amine under acidic conditions to form the azaspiro structure.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Final Assembly: The final step involves the coupling of the spirocyclic intermediate with a suitable electrophile to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-1-{5-oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2,2,2-trifluoro-1-{5-oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-{5-oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The azaspiro structure may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoro-1-{6-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one
  • 2,2,2-trifluoro-1-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-one

Uniqueness

2,2,2-trifluoro-1-{5-oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-one is unique due to its specific spirocyclic structure and the position of the trifluoromethyl group. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds .

Properties

CAS No.

2624141-14-4

Molecular Formula

C9H12F3NO2

Molecular Weight

223.2

Purity

95

Origin of Product

United States

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